Equipotent EGFR Inhibition but Divergent Systemic Exposure
Desmethyl Erlotinib (OSI-420) is equipotent to its parent compound, erlotinib, as an inhibitor of the EGFR tyrosine kinase. However, its systemic exposure and clearance differ dramatically, a key consideration for in vivo studies. In non-human primates, the plasma AUC for OSI-420 was 30% (range 12-59%) of that for erlotinib, while its clearance was more than 5-fold higher [1].
| Evidence Dimension | Plasma Exposure (AUC) and Clearance |
|---|---|
| Target Compound Data | AUC: 30% of erlotinib; Clearance: >5-fold higher than erlotinib |
| Comparator Or Baseline | Erlotinib (Parent Drug) |
| Quantified Difference | OSI-420 AUC is ~30% of erlotinib; OSI-420 clearance is >5-fold higher than erlotinib |
| Conditions | In vivo non-human primate study following IV erlotinib administration |
Why This Matters
This data is critical for designing in vivo efficacy and toxicology studies, as total EGFR inhibition is a function of both parent and active metabolite concentrations, but their relative contributions are not equivalent.
- [1] Pai A, Dutcher JP, Tan W, et al. The plasma and cerebrospinal fluid pharmacokinetics of erlotinib and its active metabolite (OSI-420) after intravenous administration of erlotinib in non-human primates. Cancer Chemotherapy and Pharmacology. 2007;60(3):387-395. View Source
